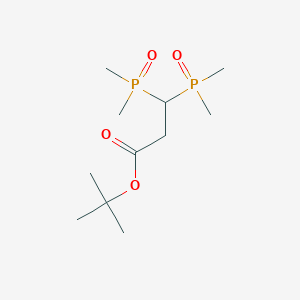

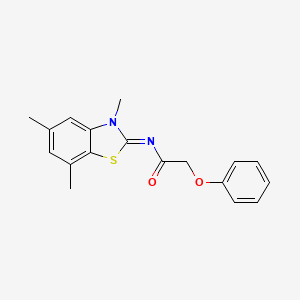

叔丁基3,3-双(二甲基磷酰基)丙酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of tert-butyl 3,3-bis(dimethylphosphoryl)propanoate involves complex organic synthesis techniques, including the use of phosphorus reagents and protective group strategies. While specific synthesis routes for this compound were not directly found, related research includes the synthesis of phosphine and phosphonate derivatives, showcasing methodologies that could be adapted for the synthesis of tert-butyl 3,3-bis(dimethylphosphoryl)propanoate. For instance, sterically hindered phosphorus compounds have been synthesized through nucleophilic substitution reactions, a method that could potentially be applied to the synthesis of tert-butyl 3,3-bis(dimethylphosphoryl)propanoate (Sasaki, Tanabe, & Yoshifuji, 1999).

Molecular Structure Analysis

The molecular structure of tert-butyl 3,3-bis(dimethylphosphoryl)propanoate, like other phosphorus-containing compounds, is expected to feature unique bonding environments around the phosphorus atoms, influencing its reactivity and physical properties. X-ray crystallography and NMR spectroscopy are typical analytical techniques used to elucidate such structures, revealing details about bond lengths, angles, and the spatial arrangement of atoms (Sasaki, Tanabe, & Yoshifuji, 1999).

科学研究应用

催化烷基化

Qian、Dawe和Kozak(2011)的研究讨论了铁(III)胺基-双酚酚络合物对芳基格氏试剂的催化烷基化,展示了特定有机金属络合物在促进C-C交叉偶联反应中的实用性。这些发现强调了利用叔丁基和相关化合物在催化中实现在温和条件下获得交叉偶联产物高收率的潜力 (Qian, Dawe, & Kozak, 2011)。

不对称氢化反应

Imamoto、Tamura、Zhang、Horiuchi、Sugiya、Yoshida、Yanagisawa和Gridnev(2012)制备了带有叔丁基甲基膦基团的刚性P-手性膦配体,展示了它们在铑催化的不对称氢化反应中的有效性。这项研究对手性药用成分的开发具有重要意义,表明了叔丁基化合物在增强催化过程的选择性和效率方面的作用 (Imamoto et al., 2012)。

抗氧化研究

Lucarini、Pedulli、Valgimigli、Amorati和Minisci(2001)对双酚类抗氧化剂进行了热化学和动力学研究,突出了具有叔丁基基团的化合物的抗氧化和聚合抑制性质。这项研究有助于我们理解叔丁基取代化合物的抗氧化机制及其在材料科学中的潜在应用 (Lucarini et al., 2001)。

聚合催化

Sharma、Yameen、Tumanskii、Filimon、Tamm和Eisen(2012)探讨了双(1,3-二叔丁基咪唑啉-2-亚胺基)钛络合物作为丙烯单分散聚合的有效催化剂。他们的工作为丙烯聚合机制提供了见解,展示了叔丁基基配体在创建高活性和选择性聚合催化系统方面的实用性 (Sharma et al., 2012)。

属性

IUPAC Name |

tert-butyl 3,3-bis(dimethylphosphoryl)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O4P2/c1-11(2,3)15-9(12)8-10(16(4,5)13)17(6,7)14/h10H,8H2,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFZBNMWVKHUEQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(P(=O)(C)C)P(=O)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O4P2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3,3-bis(dimethylphosphoryl)propanoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide](/img/structure/B2490248.png)

![N-[cyano(2,3-dimethoxyphenyl)methyl]isoquinoline-1-carboxamide](/img/structure/B2490249.png)

![11-(Isopropylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2490256.png)

![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2490260.png)

![N-(4-acetylphenyl)-2-{[6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2490262.png)

![N-(4-bromo-3-methylphenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2490266.png)

![N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2490268.png)

![5-[(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)methyl]-N-phenyl-1,3,4-thiadiazole-2-carboxamide](/img/structure/B2490270.png)